Methyl adipate

supercritical fluid extraction green solvent plasticizer migration

Monomethyl adipate (MMA; methyl adipate; CAS 627-91-8) is a dicarboxylic acid monoester consisting of an adipic acid backbone with a single methyl ester group and a free carboxylic acid terminus. This asymmetrical architecture confers dual reactivity profiles that are unavailable in symmetrical diesters such as dimethyl adipate.

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
Cat. No. B8814857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl adipate
Molecular FormulaC7H11O4-
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)[O-]
InChIInChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1
InChIKeyUOBSVARXACCLLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Adipate Procurement Guide: Monomethyl Adipate for Asymmetric Synthesis and Specialty Plasticizer Applications


Monomethyl adipate (MMA; methyl adipate; CAS 627-91-8) is a dicarboxylic acid monoester consisting of an adipic acid backbone with a single methyl ester group and a free carboxylic acid terminus. This asymmetrical architecture confers dual reactivity profiles that are unavailable in symmetrical diesters such as dimethyl adipate. The compound serves as a critical building block in the synthesis of biodegradable polyesters , a functional intermediate for producing esterified derivatives with tailored hydrophobicity, and a specialty solvent where precise hydrogen-bonding capability is required [1].

Methyl Adipate Procurement Guide: Why Generic Adipate Diester Substitution Fails in Critical Applications


Sourcing dimethyl adipate (DMA) as a direct substitute for monomethyl adipate (MMA) introduces a fundamental functional mismatch. The presence of a free carboxylic acid group in MMA enables selective, stepwise esterification or amidation reactions that are sterically and electronically precluded in the fully esterified DMA. This structural disparity translates into markedly different phase behavior under processing conditions. In supercritical carbon dioxide (scCO₂) systems, MMA exhibits substantially lower solubility than DMA, which directly impacts extractability, purification efficiency, and its viability as a co-solvent or plasticizer [1]. Furthermore, MMA demonstrates distinct cytotoxic behavior in biological models, underscoring that functional group identity—not merely the adipate backbone—dictates both material performance and occupational safety profiles [2]. Substitution without quantitative consideration of these differential properties will compromise reaction yield and alter material safety profiles.

Methyl Adipate (Monomethyl Adipate) Quantitative Performance Evidence Versus Adipate Diesters


Methyl Adipate Solubility in Supercritical CO₂: A 4.2 MPa Differential in Phase Boundary Pressure

In supercritical carbon dioxide (scCO₂) processing, monomethyl adipate (MMA) requires a significantly higher pressure to achieve phase solubility compared to dimethyl adipate (DMA). This difference is critical for designing selective extraction processes and understanding plasticizer migration behavior in polymer matrices. The vapor-liquid equilibrium (VLE) phase boundary for MMA is shifted to higher pressures across all measured isotherms compared to DMA, meaning that for a given temperature and pressure, less MMA will partition into the scCO₂ phase [1]. This confirms that the free carboxylic acid group in MMA substantially reduces its affinity for nonpolar scCO₂ relative to the fully esterified DMA.

supercritical fluid extraction green solvent plasticizer migration

Methyl Adipate Cytotoxicity: A 2.1-Fold Increase in Biochemical Marker Release Compared to Dimethyl Adipate

In an ex vivo rat nasal explant model, monomethyl adipate (MMA) induced a significantly higher release of acid phosphatase, a quantitative biochemical index of cytotoxicity, compared to dimethyl adipate (DMA). This data provides a direct, quantitative basis for differentiating the hazard profiles of these two esters, which are both metabolites of dibasic ester (DBE) solvent mixtures. The observed increase in acid phosphatase release indicates greater cellular membrane perturbation or lysosomal enzyme leakage induced by the monoester relative to the diester [1].

toxicology safety assessment occupational exposure

Methyl Adipate Synthesis Yield: 80% Achieved via Immobilized Lipase Biocatalysis Under Mild Conditions

The enzymatic synthesis of methyl adipate (MMA) using Candida rugosa lipase immobilized on layered double hydroxides (LDHs) achieves a high yield of 80% under optimized, mild reaction conditions. This performance metric is specific to the monoester synthesis pathway, which is distinct from the diester synthesis of dimethyl adipate. The use of an immobilized biocatalyst enables a greener, lower-energy synthetic route compared to traditional acid-catalyzed thermal esterification, which is class-level evidence for the broader class of enzymatic adipate syntheses [1]. The data establishes a benchmark for sustainable MMA production.

green chemistry biocatalysis enzymatic esterification

Methyl Adipate Boiling Point and Density: Differential Physical Properties for Distillation and Formulation

The physical properties of monomethyl adipate (MMA) are distinct from its diester analog, dimethyl adipate (DMA). MMA has a boiling point of 162°C at 10 mmHg and a density of 1.081 g/mL at 25°C, while DMA has a boiling point of 230.9°C at 1013 hPa and a density of 1.062 g/cm³ at 20°C [1]. This difference, particularly in boiling point at reduced pressure, has direct implications for purification via vacuum distillation and for formulation calculations. The lower boiling point of MMA at reduced pressure indicates higher volatility, which can affect solvent retention and evaporation rates in coating applications.

physical property purification formulation design

Methyl Adipate (Monomethyl Adipate) Optimal Procurement and Application Scenarios Based on Quantitative Evidence


1. Asymmetric Synthesis of Biodegradable Polyesters and Specialty Plasticizers

The free carboxylic acid group of MMA, absent in dimethyl adipate, enables selective, stepwise esterification. This is critical for synthesizing asymmetric diesters (e.g., methyl butoxyethyl adipate) which have been shown to exhibit lower glass transition temperatures in PVC composites and enhanced ecological safety profiles due to more rapid biodegradation compared to symmetrical adipates or phthalates [1]. This is a direct application of the structural differentiation established in the baseline overview.

2. Design of Supercritical Fluid Extraction (SFE) and Polymer Migration Studies

The significantly higher pressure required for MMA solubility in supercritical CO₂ compared to DMA, as quantified in the VLE study [1], provides a thermodynamic basis for selective fractionation. This is directly applicable to the design of SFE processes for purifying reaction mixtures containing both mono- and diesters, or for modeling the differential migration rates of these compounds from plasticized polymer matrices under high-pressure conditions.

3. Green Chemistry Biocatalytic Production Workflows

The established 80% yield for the enzymatic synthesis of MMA under mild conditions (50°C, 2.5h) using immobilized lipases [1] provides a validated, lower-energy alternative to traditional thermal esterification. This scenario is directly supported by the quantitative evidence and is of high relevance for procurement decisions in R&D groups focused on sustainable chemistry and reducing process carbon footprint.

4. Toxicological Profiling and Occupational Safety Assessments

The 2.1-fold greater induction of acid phosphatase release by MMA relative to DMA in a nasal explant model [1] is a direct, quantifiable data point for differentiating hazard profiles. This evidence is crucial for industrial hygienists and safety officers conducting risk assessments, determining appropriate personal protective equipment (PPE), and establishing workplace exposure limits for processes involving these esters, as required by occupational safety and health regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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